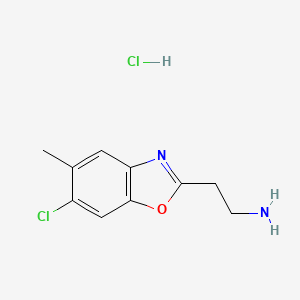

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride

Description

Molecular Formula: C₁₀H₁₂Cl₂N₂O (as per molar mass calculation from ) or C₁₀H₁₁ClN₂O·HCl (hydrochloride salt form) .

Molar Mass: 247.12 g/mol .

Appearance: White to off-white crystalline powder .

Solubility: Soluble in water and alcohol solvents .

Uses:

- Single-crystal X-ray diffraction fluorescent probe for biomolecular structural analysis.

- Fluorescent dye for cell imaging and probe research .

Synthesis: Synthesized via multi-step organic reactions, starting with the formation of 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)-ethylamine, followed by hydrochloride salt formation .

Safety: Irritant; requires personal protective equipment (PPE) and proper handling to avoid inhalation or contact .

Propriétés

IUPAC Name |

2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12;/h4-5H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGVYRAQJKFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. This compound is a derivative of benzoxazole, characterized by its unique substitution pattern on the benzoxazole ring, which influences its biological activity. The molecular formula for this compound is C10H12ClN2O, and it has garnered attention for its interactions with various biological targets, particularly orexin receptors.

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride |

| Molecular Formula | C10H12ClN2O |

| CAS Number | 1158324-46-9 |

| Molar Mass | 247.12 g/mol |

| Storage Condition | Room temperature |

| Hazard Classification | Irritant |

The primary mechanism of action for this compound involves the competitive blockade of orexin A and orexin B at their respective receptors (orexin receptor type 1 and type 2). This blockade modulates sleep-wake cycles and has implications in the treatment of sleep disorders.

Biochemical Pathways

The orexin system is integral to regulating various physiological processes such as:

- Feeding behavior

- Energy homeostasis

- Wakefulness

Research indicates that compounds targeting this system can influence these pathways, potentially leading to therapeutic applications in sleep-related disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of benzoxazole derivatives, including this compound. The compound exhibits selective activity against certain bacterial strains:

- Gram-positive bacteria : Effective against Bacillus subtilis

- Gram-negative bacteria : Limited activity observed against Escherichia coli

Cytotoxicity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds similar to this compound have shown:

- Selective toxicity towards cancer cells while sparing normal cells.

- Potential as anticancer agents based on structure–activity relationships established through extensive screening.

Table 1: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Bernard et al., 2014 |

| A549 (Lung) | 20.8 | Kakkar et al., 2018 |

| HepG2 (Liver) | 18.0 | Giordano et al., 2019 |

| PC3 (Prostate) | 22.5 | Reddy et al., 2016 |

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with benzoxazole derivatives:

- Anticancer Activity : A study by Kakkar et al. demonstrated that certain benzoxazole derivatives exhibited significant cytotoxic effects on multiple cancer cell lines, suggesting a promising avenue for drug development.

- Antimicrobial Screening : Research conducted by Zhang et al. indicated that among various derivatives tested, some showed notable antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzoxazole ring significantly impact biological activity, guiding further synthetic efforts to enhance efficacy.

Applications De Recherche Scientifique

Pharmacological Applications

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests activity against various biological targets:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit antimicrobial properties. The specific compound may inhibit bacterial growth, making it a candidate for antibiotic development.

- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells. The unique structure of this compound could be explored for its effects on tumor cell lines.

Neuropharmacology

The compound's amine functionality may influence neurotransmitter systems. Preliminary studies suggest:

- Serotonin Receptor Modulation : Compounds with similar structures have been noted to interact with serotonin receptors, indicating potential use in treating mood disorders.

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions:

- Labeling Agents : It can serve as a labeling agent for proteins, aiding in the identification and quantification of biomolecules in complex mixtures.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound showed significant inhibition of bacterial growth .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of benzoxazole derivatives. The study reported that compounds with the benzoxazole scaffold induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. The specific effects of this compound were highlighted as promising for further development .

Data Table: Summary of Research Findings

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Effects: The 6-chloro-5-methyl substitution in the target compound distinguishes it from analogs like the 5-chloro derivative () or 5-fluoro variant (). The ethylamine side chain (vs.

Halogenation Impact :

- Chlorine (electronegativity: 3.0) vs. fluorine (4.0) alters electronic properties. Fluorinated analogs () may exhibit greater metabolic stability but reduced solubility compared to chlorinated derivatives .

Molecular Weight and Solubility :

- The target compound’s higher molar mass (247.12 g/mol) compared to 5-chloro derivatives (233.09 g/mol) correlates with its methyl group, which may reduce aqueous solubility despite alcohol solubility .

Research Findings and Discrepancies

- Molecular Formula Conflicts : and report conflicting molecular formulas (C₁₀H₁₂Cl₂N₂O vs. C₁₀H₁₁ClN₂O). This discrepancy likely arises from inconsistent representation of the hydrochloride salt (C₁₀H₁₁ClN₂O·HCl = C₁₀H₁₂Cl₂N₂O) .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves multi-step routes. A plausible approach includes:

Condensation : Reacting 6-chloro-5-methyl-2-aminophenol with a β-keto ester or acyl chloride to form the benzoxazole core.

Functionalization : Introducing the ethanamine side chain via nucleophilic substitution or reductive amination.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water).

Evidence from analogous syntheses (e.g., chlorination of oximes and tert-butyl carbamate deprotection ) supports these steps. Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the benzoxazole core and ethanamine substituent. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm are diagnostic.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, use programs like ORTEP-3 to generate thermal ellipsoid plots and analyze bond angles/distances .

- FT-IR : Identify N-H stretches (~3300 cm) and C-Cl vibrations (~700 cm).

Q. What biological activities have been reported for structurally related benzoxazole derivatives?

- Methodological Answer : Benzoxazole analogs exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. For example:

- Antifungal Activity : Halogenated benzoxazoles (e.g., 5-chloro derivatives) disrupt fungal membrane integrity via interactions with ergosterol biosynthesis enzymes .

- Antibacterial Activity : Substitutions at the 2-position (e.g., ethanamine) enhance binding to bacterial efflux pumps .

- Enzyme Inhibition : Benzoxazole sulfonamides inhibit fructose-1,6-bisphosphatase (FBPase-1), a target for antibacterial agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

- Methodological Answer :

- Halogenation : The 6-chloro substituent enhances lipophilicity and target binding (e.g., to fungal CYP51 ). Compare activity with fluoro or bromo analogs.

- Methyl Group : The 5-methyl group may reduce metabolic oxidation. Test stability in liver microsomes.

- Ethanamine Side Chain : Replace with bulkier amines (e.g., cyclopentyl) to assess steric effects on receptor interactions .

Use computational docking (e.g., AutoDock Vina) to model interactions with targets like HSP90, as seen in tryptamine analogs .

Q. How should researchers address contradictions in reported biological data for benzoxazole derivatives?

- Methodological Answer :

- Standardize Assays : Ensure consistent protocols (e.g., MIC values for antifungal activity) across studies.

- Control for Substituent Effects : Discrepancies may arise from minor structural variations (e.g., 5-methyl vs. 5-ethyl). Synthesize and test derivatives under identical conditions .

- Validate Mechanisms : Use knockout strains (e.g., Candida albicans CYP51 mutants) to confirm target specificity .

Q. What experimental strategies ensure the compound's stability during storage and biological assays?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-protected containers with desiccants. Monitor degradation via HPLC .

- Buffered Solutions : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the hydrochloride salt.

- Avoid Incompatibilities : Exclude oxidizing agents (e.g., peroxides) and heavy metals, which may catalyze decomposition .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to HSP90, leveraging templates like tryptamine-HSP90 interactions (hydrogen bonds with GLU527 and TYR604) .

- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes.

- QSAR Models : Develop regression models correlating substituent electronic properties (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.